2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20162998
InChI: InChI=1S/C12H9FN2O/c1-8-2-3-9(13)11-10(16-7-5-14)4-6-15-12(8)11/h2-4,6H,7H2,1H3
SMILES:
Molecular Formula: C12H9FN2O
Molecular Weight: 216.21 g/mol

2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

CAS No.:

Cat. No.: VC20162998

Molecular Formula: C12H9FN2O

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile -

Specification

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
IUPAC Name 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile
Standard InChI InChI=1S/C12H9FN2O/c1-8-2-3-9(13)11-10(16-7-5-14)4-6-15-12(8)11/h2-4,6H,7H2,1H3
Standard InChI Key GVAALFOGTFNDRM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a quinoline core modified with three critical substituents:

  • Fluorine at the 5-position, enhancing lipophilicity and metabolic stability .

  • Methyl group at the 8-position, contributing to steric effects and hydrophobic interactions.

  • Ether-linked acetonitrile moiety at the 4-position, introducing polarity and reactivity .

The canonical SMILES representation (CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N) and InChIKey (GVAALFOGTFNDRM-UHFFFAOYSA-N) confirm its stereochemical identity .

Table 1: Molecular Properties of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

PropertyValue
Molecular FormulaC₁₂H₉FN₂O
Molecular Weight216.21 g/mol
IUPAC Name2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile
CAS NumberNot publicly disclosed
PubChem CID54772893

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the quinoline hydroxyl group. A representative method includes:

  • Quinoline Precursor Activation: 5-Fluoro-8-methylquinolin-4-ol is treated with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.

  • Alkylation with Chloroacetonitrile: The activated intermediate reacts with chloroacetonitrile in polar aprotic solvents (e.g., DMF) to form the ether linkage .

Table 2: Key Reaction Parameters

ParameterCondition
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time12–24 hours
Yield48–68% (analogous reactions)

Stability and Reactivity

The nitrile group confers susceptibility to hydrolysis under acidic or basic conditions, potentially generating carboxylic acids or amides . Fluorine’s electron-withdrawing effect stabilizes the quinoline ring against oxidative degradation .

CompoundTarget OrganismMIC (μM)
9g M. tuberculosis H37Rv3.49
8i M. tuberculosis H37Rv0.06
9f Proteus mirabilis15.62

Anticancer and Anti-inflammatory Prospects

Quinoline derivatives modulate NF-κB and COX-2 pathways, suggesting potential in oncology and inflammation. Fluorine’s role in enhancing blood-brain barrier permeability could enable central nervous system applications .

Hazard CategoryGHS Classification
Skin IrritationH315
Eye IrritationH319
Respiratory ToxicityH335

Future Directions and Research Gaps

Priority Investigations

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models .

  • Structure-Activity Relationship (SAR): Optimize substituents at the 4-position to enhance potency .

  • Target Identification: Clarify interactions with microbial enzymes or host pathways .

Challenges

  • Metabolic Stability: High microsomal clearance observed in analogs necessitates prodrug strategies .

  • Synthetic Scalability: Low yields in nucleophilic substitutions require catalytic optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator